molecular formula C13H10FN B3189496 Benzenamine, 4-fluoro-N-(phenylmethylene)- CAS No. 331-98-6

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Cat. No.: B3189496
CAS No.: 331-98-6
M. Wt: 199.22 g/mol
InChI Key: OEJZOCTWYUFFNN-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZOCTWYUFFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)- typically involves the reaction of 4-fluorobenzenamine with benzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming an imine linkage between the amine and aldehyde groups. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-fluoro-N-(phenylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-fluoro-N-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-N-(phenylmethylene)- involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (E)-N-(4-Fluorophenyl)-1-phenylmethanimine .
  • Molecular Formula : C₁₃H₁₀FN.
  • Molecular Weight : 199.228 g/mol .
  • CAS Registry Numbers : 83306-62-1 and 331-98-6 .
  • Structure : A Schiff base formed by condensation of 4-fluoroaniline and benzaldehyde. The (E)-stereochemistry is confirmed by its IUPAC naming .

Key Properties :

  • Stereochemistry : Double-bond stereochemistry (E-configuration) .
  • Applications : Schiff bases are widely studied for their roles in coordination chemistry, catalysis, and bioactive molecule synthesis .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Boiling Points and Molecular Weight

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Tboil (K) Source
Benzenamine, 4-fluoro-N-(phenylmethylene)- F C₁₃H₁₀FN 199.228 Not reported
Benzenamine, 4-methoxy-N-(phenylmethylene)- OCH₃ C₁₄H₁₃NO 211.26 677.16
Benzenamine, 4-methyl-N-(phenylmethylene)- CH₃ C₁₄H₁₃N 195.26 654.74
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- NO₂ C₁₄H₁₂N₂O₂ 240.26 Not reported

Key Observations :

  • The methoxy substituent (OCH₃) increases molecular weight and boiling point compared to the fluoro (F) and methyl (CH₃) analogs, likely due to enhanced polarity .

Table 2: Antioxidant Activity of Substituted Benzenamines

Compound Structure Substituent IC₅₀ (Free Radical Scavenging) Source
4-Fluoro-N-((10-nitroindoloquinazolinyl)methylene)benzenamine F High activity
4-Nitro analog NO₂ Moderate activity
4-Chloro-2-nitro analog Cl + NO₂ High activity

Key Findings :

  • The fluoro -substituted derivative (compound 123) exhibits superior antioxidant activity compared to nitro and chloro-nitro analogs, suggesting fluorine's electron-withdrawing properties enhance radical stabilization .

Thermochemical Stability: N-O Bond Dissociation

Table 3: N-O Bond Dissociation Enthalpies (BDEs)

Compound Type BDE (kJ/mol) Comparison to Target Compound Source
Nitrone (e.g., N-phenylmethylene benzenamine N-oxide) ~250 Higher stability due to N-O bond
Azoxy (e.g., trans-diphenyldiazene N-oxide) ~200 Lower stability
Target compound (Schiff base) N/A Lacks N-O bond; stability governed by C=N

Key Insight :

  • While the target compound lacks an N-O bond, its Schiff base structure (C=N) offers distinct reactivity, such as susceptibility to hydrolysis, compared to N-oxides .

Biological Activity

Benzenamine, 4-fluoro-N-(phenylmethylene)-, also known as 4-Fluoro-N-benzylideneaniline, is an aromatic amine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and an imine functional group, which contribute to its unique chemical properties and biological interactions. The following sections provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

Chemical Formula: C13H10FN
Molecular Weight: 215.23 g/mol
CAS Number: 331-98-6

PropertyDescription
Solubility Soluble in organic solvents
Melting Point Not readily available
Functional Groups Imine (C=N), Aromatic amine

2.1 Antimicrobial Activity

Benzenamine, 4-fluoro-N-(phenylmethylene)- has been investigated for its antimicrobial properties. A study published in Arzneimittelforschung demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

2.2 Anticancer Properties

Research has indicated that Benzenamine, 4-fluoro-N-(phenylmethylene)- may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The fluorine atom in the structure is thought to enhance the compound's reactivity with biological targets, potentially increasing its efficacy against cancer cells.

The biological activity of Benzenamine, 4-fluoro-N-(phenylmethylene)- is mediated through its interactions with various biomolecules:

  • Nucleophilic Addition: The imine group can participate in nucleophilic addition reactions, leading to modifications in proteins and nucleic acids.
  • Fluorine Influence: The presence of fluorine alters electronic properties, enhancing binding affinity to biological targets.
  • Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, Benzenamine, 4-fluoro-N-(phenylmethylene)- was tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity. The study concluded that further exploration into this compound could lead to new antibacterial agents.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of Benzenamine, 4-fluoro-N-(phenylmethylene)- on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating potential as an anticancer therapeutic.

5. Conclusion

Benzenamine, 4-fluoro-N-(phenylmethylene)- exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential as a lead compound in drug development. Ongoing research should focus on elucidating its mechanisms of action and optimizing its chemical structure for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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